molecular formula C14H15NO3S B12893581 1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one CAS No. 97188-34-6

1-[1-(Benzenesulfonyl)-3-ethyl-1H-pyrrol-2-yl]ethan-1-one

Cat. No.: B12893581
CAS No.: 97188-34-6
M. Wt: 277.34 g/mol
InChI Key: ZWQQJFQNHBLFQU-UHFFFAOYSA-N
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Description

1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one is an organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one typically begins with the preparation of the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation, where the pyrrole ring is treated with phenylsulfonyl chloride in the presence of a base such as triethylamine.

    Ethylation: The ethyl group is introduced through an alkylation reaction, where the pyrrole ring is treated with an ethyl halide in the presence of a strong base like sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow chemistry techniques to optimize reaction conditions and improve yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

    Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrole derivatives.

Scientific Research Applications

1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a valuable tool in biochemical studies and drug discovery.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites, while the pyrrole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

    1-(3-Methyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one: Similar structure but with a methyl group instead of an ethyl group.

    1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)propan-1-one: Similar structure but with a propanone group instead of an ethanone group.

Uniqueness: 1-(3-Ethyl-1-(phenylsulfonyl)-1H-pyrrol-2-yl)ethan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of the ethyl group, phenylsulfonyl group, and pyrrole ring creates a versatile compound with a wide range of possible chemical transformations and interactions.

Properties

CAS No.

97188-34-6

Molecular Formula

C14H15NO3S

Molecular Weight

277.34 g/mol

IUPAC Name

1-[1-(benzenesulfonyl)-3-ethylpyrrol-2-yl]ethanone

InChI

InChI=1S/C14H15NO3S/c1-3-12-9-10-15(14(12)11(2)16)19(17,18)13-7-5-4-6-8-13/h4-10H,3H2,1-2H3

InChI Key

ZWQQJFQNHBLFQU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C=C1)S(=O)(=O)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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